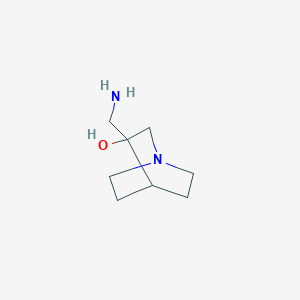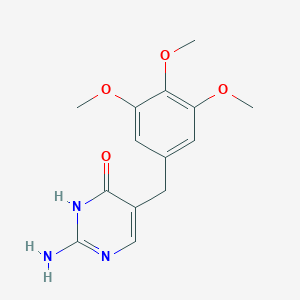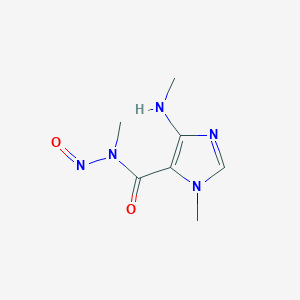
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-N-nitroso- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMNM, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DMNM is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DMNM has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest. In addition, DMNM has been found to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
DMNM has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the regulation of neurotransmitters. DMNM has also been shown to inhibit the growth of cancer cells by inducing apoptosis and G2/M cell cycle arrest. DMNM has been found to have no significant toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMNM has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth, and it has been used in the development of new anticancer drugs. DMNM has also been used in the study of protein-protein interactions and the identification of new drug targets. However, DMNM has some limitations for lab experiments. It is a highly reactive compound and requires careful handling. DMNM is also not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
DMNM has several potential future directions for scientific research. One of the significant areas of research is in the development of new anticancer drugs. DMNM has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the regulation of neurotransmitters. Therefore, DMNM may have potential applications in the treatment of neurological disorders. DMNM has also been used in the study of protein-protein interactions and the identification of new drug targets. Future research may focus on the identification of new drug targets using DMNM.
Synthesemethoden
DMNM can be synthesized using different methods, including the reaction of 4-dimethylamino-1-nitrosopyridinium tetrafluoroborate with 1H-imidazole-5-carboxamide. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-dimethylamino-1-nitrosopyridinium tetrafluoroborate with 1H-imidazole-5-carboxylic acid followed by the reduction of the resulting nitroso compound.
Wissenschaftliche Forschungsanwendungen
DMNM has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of DMNM is in the field of cancer research. DMNM has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been used in the development of new anticancer drugs. DMNM has also been used in the study of protein-protein interactions and the identification of new drug targets.
Eigenschaften
CAS-Nummer |
145439-03-8 |
|---|---|
Produktname |
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-N-nitroso- |
Molekularformel |
C7H11N5O2 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
N,3-dimethyl-5-(methylamino)-N-nitrosoimidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N5O2/c1-8-6-5(11(2)4-9-6)7(13)12(3)10-14/h4,8H,1-3H3 |
InChI-Schlüssel |
PVKHZNDLTCEMLZ-UHFFFAOYSA-N |
SMILES |
CNC1=C(N(C=N1)C)C(=O)N(C)N=O |
Kanonische SMILES |
CNC1=C(N(C=N1)C)C(=O)N(C)N=O |
Andere CAS-Nummern |
145439-03-8 |
Synonyme |
MONONITROSAMIDOCAFFEIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



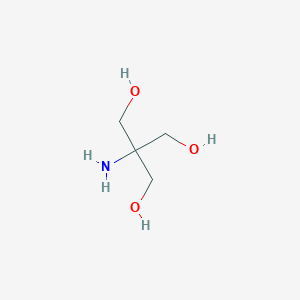
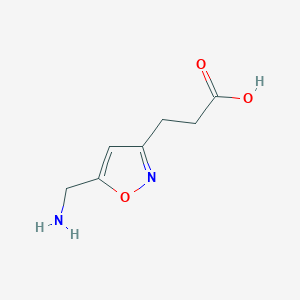
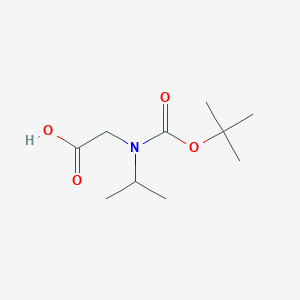
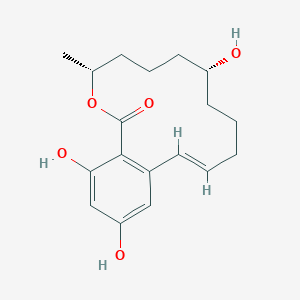
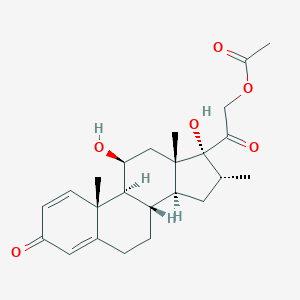
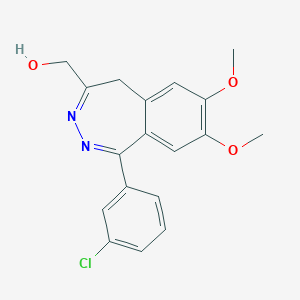
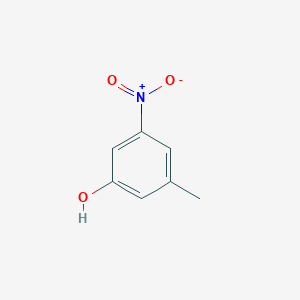
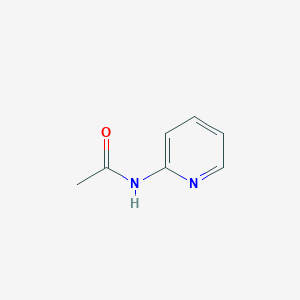
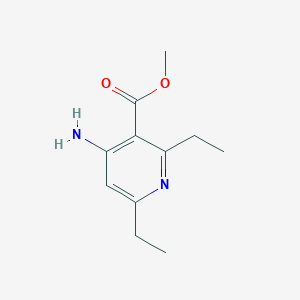
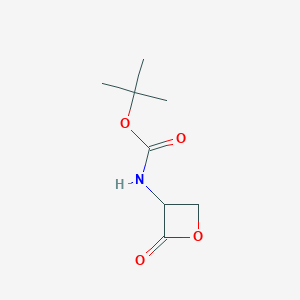
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)

